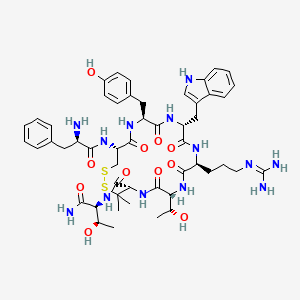

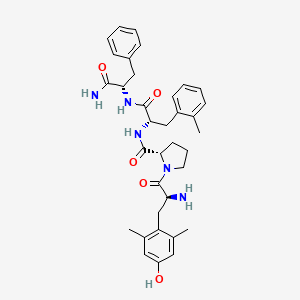

D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2(CTAP)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 erfolgt mittels Festphasenpeptidsynthese (SPPS). Der Prozess beginnt typischerweise mit der Anbindung der ersten Aminosäure an ein festes Harz, gefolgt von der sequenziellen Zugabe geschützter Aminosäuren. Jede Aminosäure wird unter Verwendung von Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und 1-Hydroxybenzotriazol (HOBt) gekoppelt. Nachdem die Peptidkette aufgebaut ist, wird das Peptid unter Verwendung von Trifluoressigsäure (TFA) und Scavengern vom Harz abgespalten und entschützt .

Industrielle Produktionsmethoden

Die industrielle Produktion von D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden häufig eingesetzt, um die Effizienz und Ausbeute zu erhöhen. Die Reinigung erfolgt typischerweise mittels Hochleistungsflüssigchromatographie (HPLC), und das Endprodukt wird lyophilisiert, um ein stabiles Pulver zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 unterliegt hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Es ist unter physiologischen Bedingungen stabil, kann aber durch proteolytische Enzyme hydrolysiert werden.

Häufige Reagenzien und Bedingungen

Kupplungsreagenzien: N,N'-Diisopropylcarbodiimid (DIC), 1-Hydroxybenzotriazol (HOBt)

Abspaltungsreagenzien: Trifluoressigsäure (TFA), Scavenger wie Wasser, Triisopropylsilan (TIS) und Ethandithiol (EDT)

Hauptprodukte

Das Hauptprodukt der Synthese ist das cyclische Octapeptid D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2. Die Hydrolyse des Peptids kann einzelne Aminosäuren oder kleinere Peptidfragmente liefern .

Wissenschaftliche Forschungsanwendungen

D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 wird aufgrund seiner hohen Selektivität und Potenz als μ-Opioidrezeptorantagonist in der wissenschaftlichen Forschung weit verbreitet eingesetzt. Es wird in Studien verwendet, die die Rolle von μ-Opioidrezeptoren bei Schmerzen, Sucht und anderen neurologischen Prozessen untersuchen . Darüber hinaus wird CTAP verwendet, um die Pharmakokinetik und die Blut-Hirn-Schranken-Permeabilität von Opioidrezeptorantagonisten zu untersuchen . Seine Fähigkeit, μ-Opioidrezeptoren selektiv zu blockieren, macht es zu einem wertvollen Werkzeug, um die Opioid-Neurobiologie zu verstehen und Behandlungen für Opioidüberdosierungen und -sucht zu entwickeln .

Wirkmechanismus

D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 entfaltet seine Wirkung, indem es an μ-Opioidrezeptoren bindet und deren Aktivierung durch endogene oder exogene Agonisten blockiert. Diese antagonistische Wirkung verhindert die mit der Aktivierung von μ-Opioidrezeptoren verbundenen nachgeschalteten Signalwege, wie z. B. die Hemmung der Adenylatcyclase und die Reduktion des zyklischen Adenosinmonophosphats (cAMP)-Spiegels . Die Verbindung erzeugt keine signifikanten nicht-Opioidrezeptor-vermittelten Effekte, was sie zu einem hochspezifischen Antagonisten macht .

Wirkmechanismus

D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 exerts its effects by binding to mu-opioid receptors and blocking their activation by endogenous or exogenous agonists. This antagonistic action prevents the downstream signaling pathways associated with mu-opioid receptor activation, such as inhibition of adenylate cyclase and reduction of cyclic adenosine monophosphate (cAMP) levels . The compound does not produce significant non-opioid receptor-mediated effects, making it a highly selective antagonist .

Vergleich Mit ähnlichen Verbindungen

D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 wird oft mit anderen μ-Opioidrezeptorantagonisten wie D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 (CTOP) und Naloxon verglichen. Während CTOP ebenfalls als μ-Opioidrezeptorantagonist wirkt, wurde gezeigt, dass es im Gegensatz zu CTAP nicht-Opioidrezeptor-vermittelte Effekte hervorruft . Naloxon, ein weiterer bekannter μ-Opioidrezeptorantagonist, hat ein breiteres Wirkungsspektrum und kann auch Kappa- und Delta-Opioidrezeptoren antagonisieren . Die hohe Selektivität und Potenz von CTAP für μ-Opioidrezeptoren macht es zu einem einzigartigen und wertvollen Werkzeug in der Opioidforschung .

Ähnliche Verbindungen

- D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 (CTOP)

- Naloxon

- Naltrexon

Eigenschaften

Molekularformel |

C51H69N13O11S2 |

|---|---|

Molekulargewicht |

1104.3 g/mol |

IUPAC-Name |

(4S,7R,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C51H69N13O11S2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56)/t26-,27-,33-,35+,36+,37-,38+,39+,40-,41+/m1/s1 |

InChI-Schlüssel |

OFMQLVRLOGHAJI-JGPYJKKXSA-N |

Isomerische SMILES |

C[C@H]([C@@H]1C(=O)N[C@H](C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O |

Kanonische SMILES |

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Des-AA1,2,4,5,13-[D-Trp8]-SRIF](/img/structure/B10848278.png)

![Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]Cbm-SRIF](/img/structure/B10848279.png)

![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2R)-2-[(9E,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9Z,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B10848282.png)

![sodium;1-[(2R,5S)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-4-iminopyrimidin-2-olate](/img/structure/B10848300.png)

![[(2R)-3-[[3-[[(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B10848302.png)

![[(4R,4aR,7S,7aR,12bS)-9-acetyloxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate](/img/structure/B10848348.png)